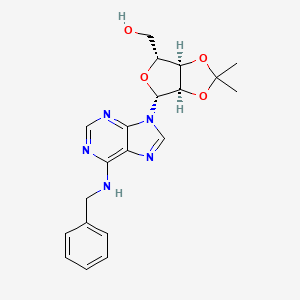
rac 7-Hydroxy Propranolol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 7-Hydroxy Propranolol-d5 is a labeled metabolite of Propranolol, a widely used beta-adrenergic receptor antagonist. This compound is often utilized in biochemical and pharmacological research to study the metabolism and pharmacokinetics of Propranolol. The molecular formula of this compound is C16H16D5NO3, and it has a molecular weight of 280.37 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Propranolol-d5 typically involves the deuteration of Propranolol. This process includes the introduction of deuterium atoms into the molecular structure of Propranolol to produce the deuterated analog. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: rac 7-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated metabolites, while reduction can produce deuterated analogs with varying degrees of deuterium incorporation .
Aplicaciones Científicas De Investigación
rac 7-Hydroxy Propranolol-d5 is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and reaction mechanisms of Propranolol.
Biology: The compound is employed in biochemical assays to investigate the interactions of Propranolol with biological targets.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Propranolol, aiding in drug development and therapeutic applications.
Mecanismo De Acción
rac 7-Hydroxy Propranolol-d5 exerts its effects by interacting with beta-adrenergic receptors, similar to Propranolol. The compound binds to these receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production .
Comparación Con Compuestos Similares
Propranolol: The parent compound, widely used as a beta-blocker.
7-Hydroxy Propranolol: A non-deuterated analog of rac 7-Hydroxy Propranolol-d5.
Deuterated Propranolol: Other deuterated analogs of Propranolol with different degrees of deuterium incorporation.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. The deuterium atoms provide a distinct mass difference, making it easier to differentiate from non-deuterated analogs in mass spectrometry and other analytical techniques .
Propiedades
Número CAS |
1184982-94-2 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
280.379 |
Nombre IUPAC |
8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |
Clave InChI |
ZAVISZICVBECEV-BEHIUOGBSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
Sinónimos |
8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_(+/-)-8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


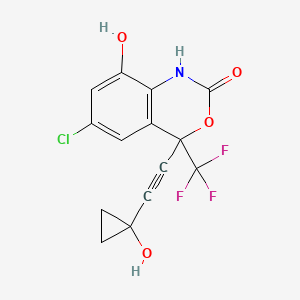

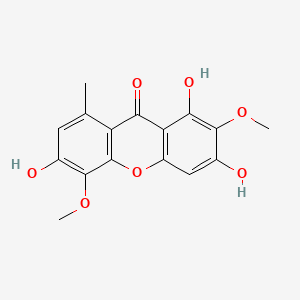
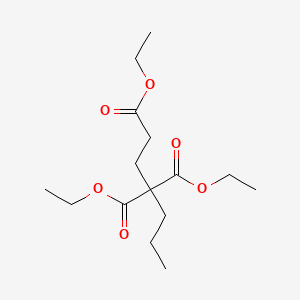
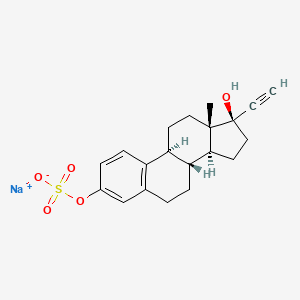
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)
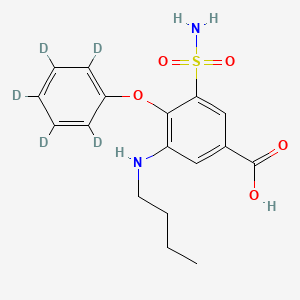
![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563636.png)
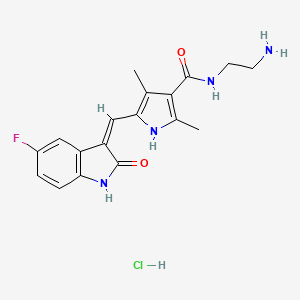
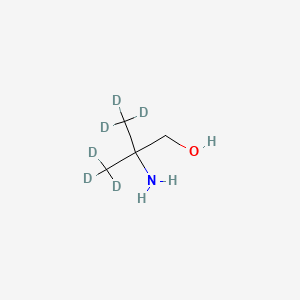
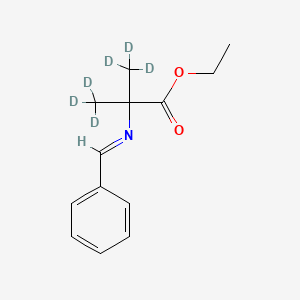
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
